molecular formula C26H19FN2O5 B11420991 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B11420991
M. Wt: 458.4 g/mol
InChI Key: IPLOOSMZJZMMIT-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-FLUOROBENZOYL)-6-METHYL-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-FLUOROBENZOYL)-6-METHYL-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dihydroquinoline intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-FLUOROBENZOYL)-6-METHYL-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-FLUOROBENZOYL)-6-METHYL-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-FLUOROBENZOYL)-6-METHYL-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide: Shares the benzodioxole ring but differs in other functional groups.

    1-(1,3-Benzodioxol-5-yl)ethanol: Contains the benzodioxole ring but lacks the quinoline and fluorobenzoyl groups

Properties

Molecular Formula

C26H19FN2O5

Molecular Weight

458.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C26H19FN2O5/c1-15-2-8-21-19(10-15)26(32)20(25(31)16-3-5-17(27)6-4-16)12-29(21)13-24(30)28-18-7-9-22-23(11-18)34-14-33-22/h2-12H,13-14H2,1H3,(H,28,30)

InChI Key

IPLOOSMZJZMMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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